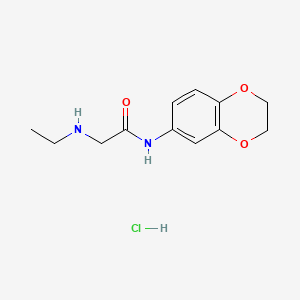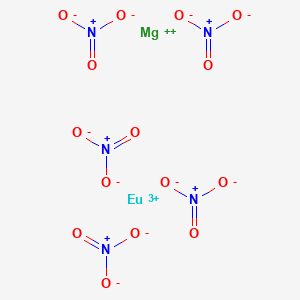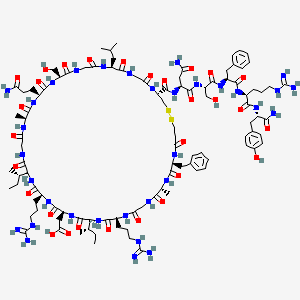
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is a stable isotope-labeled compound. It is used in various scientific research applications due to its unique properties. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 typically involves the bromination of 2-ethyl-3-methylbutane. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and deuterium. The process may involve the use of deuterated reagents to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reagents and control the reaction conditions. The use of deuterated reagents in industrial settings ensures the consistent incorporation of deuterium atoms into the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids, ketones, or aldehydes can be formed.
Reduction: Alkanes or alcohols are typical products.
Wissenschaftliche Forschungsanwendungen
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is used in various fields of scientific research:
Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterium-labeled drugs.
Industry: The compound is used in the development of new materials and chemical processes that require isotopic labeling.
Wirkmechanismus
The mechanism of action of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 involves its interaction with various molecular targets. The presence of deuterium atoms affects the compound’s behavior in chemical reactions, often leading to differences in reaction rates and pathways compared to non-deuterated analogs. The compound can participate in various pathways, including nucleophilic substitution and elimination reactions, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-ethylbutane
- 1-Bromo-3-methylbutane
- 1-Bromopentadecane
Uniqueness
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. The presence of deuterium atoms provides valuable insights into reaction mechanisms and pathways, making it a valuable tool in scientific research.
Eigenschaften
CAS-Nummer |
1219805-84-1 |
|---|---|
Molekularformel |
C7H15Br |
Molekulargewicht |
186.144 |
IUPAC-Name |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
InChI-Schlüssel |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
SMILES |
CCC(CBr)C(C)C |
Synonyme |
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)

![1-(2,4,6-Trichlorophenyl)-3-[2-chloro-5-(1-octadecenyl-1-succinimido)anilino]-4-(2-chloro-4-hydroxyphenyl)azo-2-pyrazolin-5-one](/img/structure/B566637.png)




